molecular formula C22H17N3O4S B2668906 3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 1029791-45-4

3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No.: B2668906
CAS No.: 1029791-45-4
M. Wt: 419.46
InChI Key: BIZGYHNIBMSMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiadiazine derivative characterized by a 1,2,4-thiadiazine ring fused to a benzene moiety, with a 1,1-dioxide group and a 3-oxo substituent. The 2-methoxyphenyl group at position 2 and the benzonitrile-substituted methyl group at position 4 contribute to its structural uniqueness . Its synthesis typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors, as seen in analogous benzimidazole and thiadiazole syntheses .

Properties

IUPAC Name

3-[[2-(2-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-29-20-11-4-2-9-18(20)25-22(26)24(15-17-8-6-7-16(13-17)14-23)19-10-3-5-12-21(19)30(25,27)28/h2-13H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZGYHNIBMSMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[e][1,2,4]thiadiazine Ring: This step involves the cyclization of a precursor such as 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions to form the benzo[e][1,2,4]thiadiazine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thiadiazine ring.

    Attachment of the Benzonitrile Group: The final step involves the coupling of the benzonitrile moiety to the thiadiazine ring, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile has been explored in several studies:

Antimicrobial Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that synthesized triazolothiadiazine derivatives showed high potency against various Candida species compared to conventional antifungal agents like ketoconazole . This suggests that the compound may have similar or enhanced antimicrobial effects.

Anticancer Properties

Several studies have investigated the anticancer activity of thiadiazine derivatives. In vitro tests against human cancer cell lines such as MCF-7 (breast cancer) and H157 (lung carcinoma) revealed that certain derivatives exhibited cytotoxic effects . The mechanism often involves the inhibition of key cellular pathways that lead to apoptosis in cancer cells.

Antiviral Activity

The compound has also been assessed for antiviral properties, particularly against HIV. Studies have shown that certain thiadiazine derivatives possess inhibitory effects on HIV replication in cultured cells . This positions the compound as a potential candidate for further development into antiviral therapeutics.

Case Study 1: Anticancer Activity

A systematic investigation into the anticancer activities of new benzothiadiazinyl hydrazinecarboxamides highlighted one specific derivative that demonstrated superior activity against several cancer cell lines. The study utilized a quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial screening, various thiadiazine derivatives were tested against a panel of microbial strains. The results indicated that certain modifications to the thiadiazine structure enhanced antimicrobial efficacy significantly, suggesting pathways for optimizing drug design .

Comparative Data Table

Application AreaFindings SummaryReference
AntimicrobialPotent activity against Candida species
AnticancerEffective against MCF-7 and H157 cell lines
AntiviralInhibitory effects on HIV replication

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Key Functional Groups Reference
Target Compound Benzo[e][1,2,4]thiadiazine 2-(2-Methoxyphenyl), 4-(benzonitrile-methyl), 1,1-dioxide, 3-oxo ~413.4 Benzonitrile, Methoxy, Sulfone
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole 1,2,3-Thiadiazole 4-Phenyl, 5-(2-methylphenoxy) ~256.3 Thiadiazole, Phenoxy
4-Phenyl-5-arylthio-1,2,3-thiadiazoles 1,2,3-Thiadiazole 4-Phenyl, 5-arylthio (e.g., thiophen-2-yl) ~250–300 Thiadiazole, Thioether
Alogliptin (DPP-4 inhibitor) Pyrimidinedione 2-{[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]methyl}benzonitrile ~461.5 Benzonitrile, Pyrimidinedione

Notes:

  • The target compound’s 1,1-dioxide and 3-oxo groups enhance electrophilicity compared to non-sulfonated thiadiazoles .
  • Alogliptin shares the benzonitrile moiety but differs in core structure (pyrimidinedione vs. thiadiazine), reflecting divergent pharmacological targets .

Biological Activity

The compound 3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a member of the thiadiazine family, which has garnered interest due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, pharmacological potentials, and case studies.

Synthesis and Structure

The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of the thiadiazine ring followed by functionalization to introduce the methoxy and benzonitrile groups. For instance, derivatives of thiadiazines have been synthesized through reactions involving α-halocarbonyl compounds and substituted phenacyl bromides, yielding various biologically active compounds .

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antibacterial Activity

  • Thiadiazine derivatives have shown significant antibacterial properties against various pathogenic bacteria. For example, certain derivatives demonstrated high efficacy against Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

  • Compounds similar to this compound have been evaluated for their anticancer potential. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

3. Antiviral Activity

  • Research has highlighted the antiviral potential of thiadiazine derivatives against viruses such as HIV. The mechanism often involves interference with viral replication processes .

4. Anti-inflammatory and Analgesic Effects

  • Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of thiadiazine derivatives, it was found that specific modifications to the structure significantly enhanced their potency against lung carcinoma cells (A549). The most effective derivative had an IC50 value lower than 10 µM, indicating strong antiproliferative activity .

Case Study 2: Antibacterial Efficacy

A series of synthesized thiadiazine compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, demonstrating their potential as antibacterial agents .

Data Table: Biological Activity Summary

Activity TypeCompound ExampleIC50 / MIC ValuesReference
Antibacterial3-((2-(4-methoxyphenyl)-1,1-dioxido-...MIC < 50 µg/mL
AnticancerThiadiazine derivativeIC50 < 10 µM
AntiviralVarious thiadiazine derivativesEC50 ranging from 2.11 μM to 5.96 μM
Anti-inflammatorySelected derivativesNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions with precise temperature and pH control. For example, analogous thiadiazine derivatives are synthesized via electrophilic substitution followed by cyclization, requiring anhydrous conditions and catalysts like K₂CO₃ in acetonitrile . Purity optimization includes recrystallization from methanol or ethanol and chromatographic purification. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement) is the gold standard for confirming bond geometries and stereochemistry . Complementary techniques include:

  • FTIR : To verify functional groups (e.g., sulfone peaks at ~1250–1150 cm⁻¹, nitrile stretches at ~2240 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. What solvent systems are suitable for stability studies?

  • Methodological Answer : Stability varies with solvent polarity. For thiadiazine derivatives, DMSO and DMF are common for dissolution, but aqueous stability is limited due to hydrolysis of the sulfone group. Accelerated degradation studies in buffered solutions (pH 3–9) at 40°C can identify optimal storage conditions .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules (e.g., DNA or proteins)?

  • Methodological Answer : UV-Vis and fluorescence quenching assays are used to study DNA binding. For example, benzo-thiadiazine derivatives show intercalation or groove-binding modes, with binding constants (Kb) calculated via Stern-Volmer plots . Molecular docking (e.g., AutoDock Vina) and DFT simulations (B3LYP/6-31G* basis set) predict interaction sites, such as the nitrile group’s role in hydrogen bonding .

Q. How can computational methods resolve contradictions in experimental data (e.g., spectroscopic vs. crystallographic results)?

  • Methodological Answer : Discrepancies between spectroscopic and crystallographic data often arise from dynamic vs. static structures. For example, DFT calculations can reconcile differences in bond lengths or torsional angles by modeling solvation effects or thermal motion . MD simulations (e.g., AMBER) further validate conformational stability in solution .

Q. What strategies mitigate side reactions during functionalization of the benzonitrile group?

  • Methodological Answer : The nitrile group’s reactivity requires protecting groups (e.g., trityl or silyl ethers) during derivatization. For example, Pd-catalyzed cyanation or nucleophilic substitution under inert atmospheres minimizes unwanted hydrolysis . Reaction progress must be monitored via <sup>13</sup>C NMR to detect intermediate formation .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for structurally similar thiadiazine derivatives?

  • Methodological Answer : Bioactivity discrepancies often stem from:

  • Substituent Effects : Minor changes (e.g., methoxy vs. ethoxy groups) alter steric and electronic profiles, impacting target binding .
  • Assay Conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) affect IC50 values .
  • Table : Comparative Bioactivity of Analogues
DerivativeSubstituentIC50 (µM)Target
A2-Methoxy0.45DNA
B4-Fluoro1.20Kinase
C3-Nitrile0.12Protease

Experimental Design Considerations

Q. How to design experiments for studying the sulfone group’s role in reactivity?

  • Methodological Answer : Isotopic labeling (<sup>18</sup>O) of the sulfone group can track its participation in redox reactions . Competitive inhibition assays with sulfonamide-containing analogs quantify steric/electronic contributions .

Q. What in silico tools predict metabolic pathways for this compound?

  • Methodological Answer : Tools like SwissADME or MetaSite predict Phase I/II metabolism. For example, the nitrile group may undergo cytochrome P450-mediated oxidation to an amide or carboxylic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.